molecular formula C10H23N B7806383 N-butylhexan-1-amine CAS No. 30278-08-1

N-butylhexan-1-amine

Cat. No.: B7806383
CAS No.: 30278-08-1
M. Wt: 157.30 g/mol
InChI Key: UYZWCDKHEOBGLW-UHFFFAOYSA-N
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Description

N-butylhexan-1-amine: is an organic compound with the molecular formula C10H23N . It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Alkylation of Ammonia: One common method to synthesize primary amines like N-butylhexan-1-amine is through the direct alkylation of ammonia with alkyl halides.

    Reductive Amination: Another method involves the reductive amination of hexanal with butylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

Chemistry: N-butylhexan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is used in the preparation of polymers and surfactants .

Biology: In biological research, this compound is used to study the effects of amines on cellular processes. It can be used to modify proteins and nucleic acids, aiding in the investigation of biochemical pathways .

Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery .

Industry: this compound is used in the production of specialty chemicals, including corrosion inhibitors, lubricants, and agrochemicals. Its versatility makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of N-butylhexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

  • N-butylpentan-1-amine
  • N-methylhexan-1-amine
  • N-hexylamine
  • N-butylamine

Comparison: N-butylhexan-1-amine is unique due to its specific alkyl chain length, which influences its chemical properties and reactivity. Compared to N-butylpentan-1-amine, it has a longer carbon chain, which can affect its solubility and boiling point. N-methylhexan-1-amine, on the other hand, has a different substitution pattern on the nitrogen atom, leading to variations in its chemical behavior .

Properties

IUPAC Name

N-butylhexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-3-5-7-8-10-11-9-6-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZWCDKHEOBGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952640
Record name N-Butylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38202-69-6, 30278-08-1
Record name N-n-Butyl-n-hexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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